(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde
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Overview
Description
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde is a chiral organic compound that features both an aldehyde and an amino alcohol functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylethylamine.
Formation of the Amino Alcohol: The phenylethylamine undergoes a reaction with an appropriate oxidizing agent to form the amino alcohol.
Aldehyde Formation: The amino alcohol is then subjected to conditions that promote the formation of the aldehyde group, such as oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde: The enantiomer of the compound, which may have different biological activity.
4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde: The racemic mixture of both enantiomers.
4-(2-Hydroxy-1-phenyl-ethylamino)benzoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[[(1S)-2-hydroxy-1-phenylethyl]amino]benzaldehyde |
InChI |
InChI=1S/C15H15NO2/c17-10-12-6-8-14(9-7-12)16-15(11-18)13-4-2-1-3-5-13/h1-10,15-16,18H,11H2/t15-/m1/s1 |
InChI Key |
HFEJSHLFXWQQTL-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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